molecular formula C19H17FN2OS B2373233 2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-50-0

2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2373233
CAS No.: 896609-50-0
M. Wt: 340.42
InChI Key: ZASGHVHPOLZPNZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 2-position with fluorine, linked via an ethyl chain to a 1,3-thiazole ring bearing a 4-methylphenyl group. The structural design combines fluorinated aromatic systems with heterocyclic motifs, which are common in medicinal chemistry for modulating bioavailability, target affinity, and metabolic stability .

Properties

IUPAC Name

2-fluoro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-13-6-8-14(9-7-13)19-22-15(12-24-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASGHVHPOLZPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2-Fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The fluorine atom and thiazole ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in various biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

  • Benzamide fluorination position : 2- vs. 4-fluoro.
  • Thiazole substituents : Methyl, phenyl, fluorophenyl, or sulfonamide groups.
  • Backbone modifications : Ethyl linkers vs. alternative alkyl chains.
Table 1: Structural Comparison of Selected Analogs
Compound Name Benzamide Substituent Thiazole Substituent Functional Group Molecular Weight Reference
Target Compound 2-fluoro 4-methylphenyl Benzamide 340.36* -
4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (D335-2967) 4-fluoro Phenyl Benzamide 326.37
4-Fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (G571-0297) 4-fluoro 4-fluorophenyl Benzamide 344.35
2-Fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide (MFCD07739082) 2-fluoro 4-fluorophenyl Benzamide 344.35
2-Fluoro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide (G573-0131) 2-fluoro 4-fluorophenyl Sulfonamide 376.40
2-Fluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide (D335-2912) 2-fluoro Methyl Benzamide 264.32

*Calculated based on substituent contributions.

Key Observations :

  • Fluorine Position : The 2-fluoro substitution (target compound and MFCD07739082) introduces steric and electronic effects distinct from 4-fluoro analogs (e.g., D335-2967). This may influence dipole moments and intermolecular interactions .
  • Thiazole Substituents: Bulky groups like 4-methylphenyl (target compound) enhance lipophilicity compared to smaller substituents (e.g., methyl in D335-2912) .
  • Functional Groups : Sulfonamide derivatives (G573-0131) exhibit higher acidity (pKa ~10–12) compared to benzamides (pKa ~13–15), altering solubility and hydrogen-bonding capacity .

Physicochemical and Spectral Properties

  • IR/NMR Data :
    • Benzamide C=O stretching: Observed at ~1663–1682 cm⁻¹ in analogs (e.g., Rip-B) .
    • Thiazole C-S vibrations: Detected at ~1243–1258 cm⁻¹ .
    • Fluorine substituents cause distinct ¹⁹F-NMR shifts (e.g., δ −110 to −115 ppm for 2-fluoro vs. −100 to −105 ppm for 4-fluoro) .
Table 2: Spectral Characteristics of Analogs
Compound IR C=O (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound ~1675* 7.2–8.1 (aromatic H) 165.5 (C=O), 160.1 (C-F)
D335-2967 1682 7.3–8.0 (aromatic H) 166.0 (C=O), 162.3 (C-F)
G571-0297 1670 7.1–8.2 (aromatic H) 165.8 (C=O), 158.9 (C-F)

*Predicted based on analogous structures.

Biological Activity

2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, drawing from various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN2OS, with a molecular weight of approximately 316.41 g/mol. The presence of a thiazole ring and a fluorine atom contributes to its unique biological profile.

1. Anticancer Activity

Research indicates that thiazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown IC50 values in the low micromolar range against various cancer cell lines. A study demonstrated that thiazole-containing compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and activation of caspases .

CompoundCell LineIC50 (µM)Mechanism
Compound 9A431 (skin cancer)1.61 ± 1.92Bcl-2 inhibition
Compound 10Jurkat (leukemia)1.98 ± 1.22Apoptosis induction

2. Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. In a comparative study, several thiazole analogs demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted that electron-donating groups on the phenyl ring significantly enhance antimicrobial efficacy .

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in several studies. For example, specific thiazole-based compounds were shown to reduce seizure activity in animal models by modulating GABAergic transmission . The presence of a methyl group on the phenyl ring was found to be crucial for enhancing anticonvulsant activity.

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer effects of various thiazole derivatives, including those structurally related to our compound of interest. The results indicated that certain modifications to the thiazole ring significantly improved cytotoxicity against cancer cell lines such as HT29 and A431 .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazole derivatives were synthesized and screened for antimicrobial activity against common pathogens. The findings revealed that compounds with halogen substitutions exhibited enhanced potency compared to their non-substituted counterparts .

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